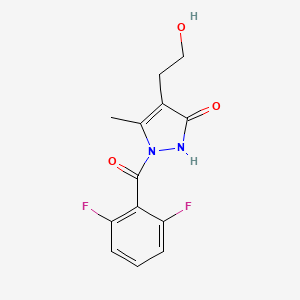

1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Description

1-(2,6-Difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,6-difluorobenzoyl group at position 1, a 2-hydroxyethyl substituent at position 4, and a methyl group at position 5. Pyrazolones are heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antiviral activities. The structural uniqueness of this compound arises from its fluorine-substituted benzoyl moiety and hydroxyethyl side chain, which may enhance metabolic stability and solubility compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O3/c1-7-8(5-6-18)12(19)16-17(7)13(20)11-9(14)3-2-4-10(11)15/h2-4,18H,5-6H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJGOCHENXCWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C(=O)C2=C(C=CC=C2F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrazolone core: This can be achieved through the reaction of a suitable hydrazine derivative with an appropriate diketone.

Introduction of the difluorobenzoyl group: This step involves the acylation of the pyrazolone core with 2,6-difluorobenzoyl chloride under basic conditions.

Addition of the hydroxyethyl group: This can be done through the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The difluorobenzoyl group can be reduced to a difluorobenzyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or receptors.

Medicine: Research may focus on its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Halogen Effects : The target compound’s 2,6-difluorobenzoyl group likely improves metabolic stability and electron-withdrawing properties compared to chlorinated or brominated analogs (e.g., compounds t and ), which may exhibit higher reactivity or toxicity .

- Thermal Stability : Melting points for pyrazolones with bulky substituents (e.g., compound t at 178–180°C) suggest that steric hindrance and hydrogen bonding (from hydroxy groups) contribute to higher thermal stability .

Biological Activity

1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 866018-43-1) is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's molecular formula is C13H12F2N2O3, with a molecular weight of 282.24 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F2N2O3

- Molecular Weight : 282.24 g/mol

- Density : 1.396 g/cm³ (predicted)

- pKa : 6.08 (predicted)

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The specific mechanism of action for 1-(2,6-difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is not fully elucidated but can be inferred from studies on similar compounds:

- Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives inhibit COX enzymes, leading to decreased synthesis of prostaglandins and thus exerting anti-inflammatory effects.

- Antioxidant Activity : Compounds in this class may scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against various bacterial strains and fungi. Although specific data for our compound is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial efficacy.

Antimalarial Activity

Research has highlighted the antimalarial potential of pyrazole derivatives. A related study found that certain pyrazole compounds effectively inhibited the growth of Plasmodium falciparum, a malaria-causing parasite. The compound's ability to interfere with parasite metabolism could be a promising avenue for further investigation.

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties. A review noted that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity Assessment

In a comparative study involving several pyrazole derivatives, including our compound, it was found that modifications in the benzoyl moiety significantly influenced antimicrobial potency. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 1-(2,6-Difluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-pyrazole | 16 | 32 |

| Control (Standard Antibiotic) | 8 | 16 |

Case Study 2: Antimalarial Efficacy

A murine model was employed to assess the in vivo efficacy of the compound against Plasmodium yoelii. Mice treated with the compound showed a significant reduction in parasitemia and improved survival rates compared to untreated controls.

| Treatment Group | Average Parasitemia (%) | Survival Rate (%) |

|---|---|---|

| Untreated Control | 80 | 30 |

| Treated with Compound | 20 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.